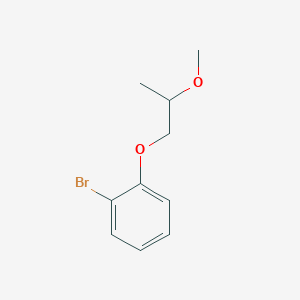
1-bromo-2-(2-methoxypropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-(2-methoxypropoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom and a 2-(2-methoxypropoxy) group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-2-(2-methoxypropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the 2-(2-methoxypropoxy) group. The bromination of benzene is typically carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene. The subsequent step involves the reaction of bromobenzene with 2-(2-methoxypropoxy) group under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-2-(2-methoxypropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxide (NaOR). These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(2-methoxypropoxy)phenol, 2-(2-methoxypropoxy)aniline, and 2-(2-methoxypropoxy)alkyl ethers.
Oxidation Reactions: Products include 2-(2-methoxypropoxy)benzaldehyde and 2-(2-methoxypropoxy)benzoic acid.
Reduction Reactions: The major product is 2-(2-methoxypropoxy)benzene.
Aplicaciones Científicas De Investigación
1-bromo-2-(2-methoxypropoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-(2-methoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-2-(3-methoxypropoxy)benzene
- 1-bromo-2-(methoxymethoxy)benzene
- 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Uniqueness
1-bromo-2-(2-methoxypropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and methoxypropoxy groups allows for diverse reactivity and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
1-bromo-2-(2-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-8(12-2)7-13-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
ZQNUSOZKXJTUQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1Br)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-({[2-(Methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid](/img/structure/B8444867.png)



![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid](/img/structure/B8444881.png)
![4-Chloro-6-[(2R)-2-ethyl-1-pyrrolidinyl]-N-methyl-2-pyrimidinamine](/img/structure/B8444890.png)



![Benzyl 9-chloro-8-formyl-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B8444906.png)
![Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone](/img/structure/B8444913.png)
